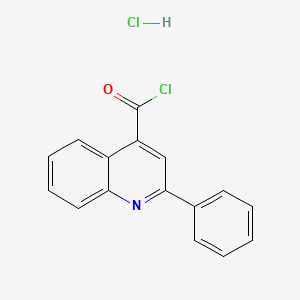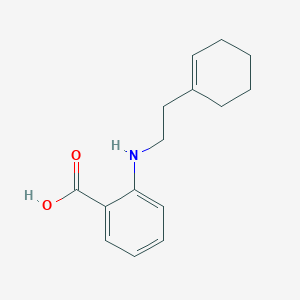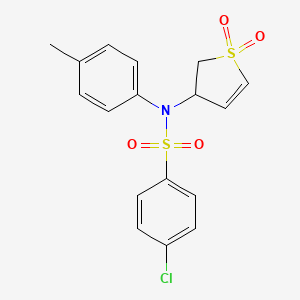
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of methoxyphenyl groups and a tosyl group suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, the compound contains methoxyphenyl groups and a tosyl group, which are likely to influence its chemical behavior .Chemical Reactions Analysis
The chemical reactions of this compound could be quite diverse, given the presence of the reactive pyrazole ring and the various substituents. The methoxyphenyl groups might undergo reactions typical of aromatic ethers, while the tosyl group is a good leaving group and could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazole ring and methoxyphenyl groups suggests that it might have significant π-π interactions, which could influence its solubility and reactivity .Applications De Recherche Scientifique
Structural and Tautomerism Insights
The study on NH-pyrazoles, including compounds closely related to the one , sheds light on the structural nuances and tautomerism observed within these molecules. The research reveals complex patterns of hydrogen bonding and the stability of tautomers in different states, offering valuable insights into their chemical behavior and potential applications in material science and molecular engineering (Cornago et al., 2009).
Molecular Assembly and Crystal Structure
The formation of organized assemblies in protonated pyrazole-based ionic salts highlights the potential of such compounds in developing new materials with specific molecular architectures. These structures, driven by anion interactions, provide a foundation for innovations in nanotechnology and materials science (Zheng et al., 2013).
Antidepressant Activity Studies
Research into pyrazoline derivatives has identified potential antidepressant activities. These studies suggest that certain structural modifications can enhance this activity, indicating the role of such compounds in developing new therapeutic agents (Palaska et al., 2001).
Antioxidant and Cytotoxic Properties
A notable study synthesizes novel dihydro-pyrazoles and evaluates their antioxidant and cytotoxic activities. This research underscores the potential of pyrazole derivatives in combating oxidative stress and their viability as anticancer agents, paving the way for further pharmaceutical development (Yang et al., 2014).
Electrochromic Materials Development
The synthesis and characterization of pyrazoline derivatives for electrochromic applications demonstrate their utility in creating responsive materials. These materials show promise for use in smart windows, displays, and other technologies requiring materials that change color or transparency in response to electrical stimuli (Zhao et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-17-9-12-19(13-10-17)33(28,29)27-22(20-7-5-6-8-23(20)30-2)16-21(26-27)18-11-14-24(31-3)25(15-18)32-4/h5-15,22H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQXWFSYRDBELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2431018.png)

![ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2431023.png)
![2-(methoxymethyl)-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2431025.png)
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2431026.png)

![2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431029.png)
![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]prop-2-enamide](/img/structure/B2431032.png)

![N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride](/img/structure/B2431034.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431035.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B2431036.png)

